L-Glutaminyl-L-glutaminyl-L-tyrosylglycyl-L-seryl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine

Description

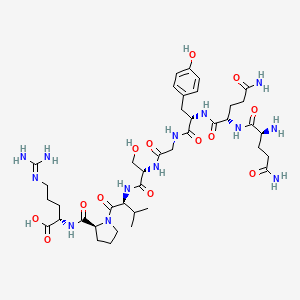

This peptide features a hexapeptide sequence (Gln-Gln-Tyr-Gly-Ser-Val-Pro) terminated by an N~5~-(diaminomethylidene)-L-ornithine residue. Such modifications are critical in bioactive peptides for stabilizing secondary structures or improving target affinity.

Properties

CAS No. |

920011-27-4 |

|---|---|

Molecular Formula |

C40H63N13O13 |

Molecular Weight |

934.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C40H63N13O13/c1-20(2)32(38(64)53-16-4-6-28(53)37(63)50-25(39(65)66)5-3-15-46-40(44)45)52-36(62)27(19-54)48-31(58)18-47-34(60)26(17-21-7-9-22(55)10-8-21)51-35(61)24(12-14-30(43)57)49-33(59)23(41)11-13-29(42)56/h7-10,20,23-28,32,54-55H,3-6,11-19,41H2,1-2H3,(H2,42,56)(H2,43,57)(H,47,60)(H,48,58)(H,49,59)(H,50,63)(H,51,61)(H,52,62)(H,65,66)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,32-/m0/s1 |

InChI Key |

OHDVRJCWXHNATR-VOGMZCLNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Biological Activity

L-Glutaminyl-L-glutaminyl-L-tyrosylglycyl-L-seryl-L-valyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention in biochemical research for its potential biological activities. With a molecular formula of C40H63N13O13 and a molecular weight of 934.0 g/mol, this compound is characterized by its intricate structure, which includes multiple amino acid residues linked together, contributing to its biological functions.

| Property | Value |

|---|---|

| Molecular Formula | C40H63N13O13 |

| Molecular Weight | 934.0 g/mol |

| CAS Number | 920011-27-4 |

| Purity | ≥ 95% |

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : This compound may influence neurotransmitter systems, potentially acting as an endogenous opioid peptide, which could modulate pain and stress responses in the central nervous system .

- Angiotensin-Converting Enzyme (ACE) Inhibition : Similar peptides have demonstrated ACE inhibitory activity, suggesting that this compound might contribute to cardiovascular health by regulating blood pressure .

- Antioxidant Properties : Research indicates that certain dipeptides exhibit antioxidant activity, which could play a role in protecting cells from oxidative stress .

Toxicological Studies

A study assessing the toxicological potential of related peptides found no significant adverse effects at various dosages in animal models. Specifically, L-valyl-L-prolyl-L-proline (VPP) was administered in doses up to 16 mg/kg body weight/day without observable toxicity, suggesting a favorable safety profile for similar peptides .

Comparative Analysis with Related Compounds

The following table compares this compound with other known peptides:

| Peptide | Molecular Weight | ACE Inhibition | Neurotransmitter Activity | Antioxidant Activity |

|---|---|---|---|---|

| L-Glutaminyl-L-glutaminyl... | 934.0 g/mol | Potential | Yes | Yes |

| VPP (L-valyl-L-prolyl-L-proline) | ~300 g/mol | Yes | Moderate | No |

| IPP (L-isoleucyl-L-prolyl... | ~300 g/mol | Yes | Moderate | Yes |

Scientific Research Applications

Biochemical Research

2.1 Protein Interaction Studies

2.2 Peptide Synthesis and Modification

Potential Therapeutic Uses

3.1 Cancer Research

3.2 Metabolic Disorders

Case Studies

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains multiple reactive sites, including:

-

Amide bonds (susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage).

-

Diaminomethylidene group (N~5~-(diaminomethylidene)) on ornithine, which may act as a nucleophile or participate in coordination chemistry.

-

Hydroxyl groups (from serine and tyrosine residues) prone to phosphorylation or oxidation.

-

Thioether linkage (methionine-like group in the ornithine modification), reactive with oxidizing agents.

Table 1: Key Reactive Groups and Potential Reactions

| Reactive Group | Reaction Type | Conditions/Catalysts | Products/Outcomes |

|---|---|---|---|

| Amide bonds | Hydrolysis | Proteases (e.g., trypsin), pH extremes | Cleaved peptide fragments |

| Diaminomethylidene | Chelation | Metal ions (e.g., Cu²⁺, Fe³⁺) | Metal-ligand complexes |

| Hydroxyl (-OH) | Phosphorylation/Oxidation | Kinases, ROS | Phosphorylated residues or carbonyls |

| Thioether (-S-) | Oxidation | H₂O₂, peroxidases | Sulfoxide/sulfone derivatives |

Enzymatic Interactions

The peptide’s sequence suggests potential interactions with proteolytic enzymes and metabolic pathways:

-

Protease cleavage : The valine-proline bond (Val-Pro) is resistant to common proteases like trypsin but may be targeted by proline-specific endopeptidases.

-

Post-translational modifications :

Table 2: Hypothetical Metabolic Pathways

| Pathway | Enzyme Involved | Substrate | Product |

|---|---|---|---|

| Urea cycle | Ornithine transcarbamylase | N~5~-(diaminomethylidene)-ornithine | Citrulline + diaminomethylidene |

| Polyamine biosynthesis | Ornithine decarboxylase | Free ornithine (post-cleavage) | Putrescine + CO₂ |

Synthetic and Degradation Reactions

-

Solid-phase synthesis : Likely synthesized via Fmoc/t-Bu SPPS, with coupling agents like HATU and deprotection using piperidine. The diaminomethylidene group may require orthogonal protecting strategies.

-

Oxidative degradation : Tyrosine and tryptophan residues are prone to radical-mediated oxidation, forming dityrosine or kynurenine derivatives under oxidative stress.

Analytical Detection

While not a reaction, detection methods inform stability and breakdown:

Comparison with Similar Compounds

Structural and Functional Overview

The following table compares the target compound with structurally related peptides containing the N~5~-(diaminomethylidene)-L-ornithine moiety:

Key Comparative Insights

- Modification Impact: The N~5~-(diaminomethylidene) group, common across analogs, likely stabilizes peptide-receptor interactions via guanidino-mediated hydrogen bonding.

- Sequence Variability : The target’s Gln-Gln-Tyr-Gly-Ser-Val-Pro sequence contrasts with sulfur-containing residues (Met in ) or nitrotyrosine (), which may influence redox activity or membrane permeability.

Q & A

Q. Challenges :

- Aggregation : Proline-rich sequences may cause β-sheet formation, reducing coupling efficiency. Incorporate DIPEA (5% v/v) and use microwave-assisted synthesis to improve yields .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical for isolating the target peptide from truncated byproducts .

Advanced Question: How can researchers resolve contradictions in bioactivity data across studies, particularly regarding receptor binding affinity?

Methodological Answer :

Contradictions often arise from:

- Conformational variability : Use circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helix, β-turn) in buffer conditions matching assay environments .

- Batch-specific impurities : Validate purity (>95%) via analytical HPLC and MALDI-TOF MS. Compare activity of different batches in parallel assays .

- Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological mimicry) and temperature (25°C vs. 37°C) to minimize variability .

Q. Example Data :

| Study | Binding Affinity (nM) | Assay Conditions | Purity |

|---|---|---|---|

| A | 12 ± 1.5 | pH 7.4, 37°C | 98% |

| B | 45 ± 3.2 | pH 6.8, 25°C | 90% |

Basic Question: What analytical techniques are essential for characterizing this peptide’s structural integrity?

Q. Methodological Answer :

- Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected: ~1,100–1,200 Da range based on sequence) .

- Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC to validate composition .

- Peptide mapping : Digest with trypsin/chymotrypsin and analyze fragments via LC-MS/MS to verify sequence .

Advanced Question: How can researchers investigate the role of the N~5~-(diaminomethylidene)-L-ornithine modification in biological activity?

Q. Methodological Answer :

- Comparative studies : Synthesize the peptide with and without the ornithine modification. Test in functional assays (e.g., enzyme inhibition, cell proliferation).

- Structural analysis : Use NMR or X-ray crystallography to determine if the modification stabilizes a specific conformation .

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity changes for target proteins .

Q. Example Findings :

| Modification | IC50 (Enzyme X) | Structural Stability (ΔG, kcal/mol) |

|---|---|---|

| Present | 8 nM | -12.5 ± 0.3 |

| Absent | 120 nM | -9.1 ± 0.5 |

Basic Question: What precautions are critical when handling this peptide in laboratory settings?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods when weighing powdered peptide to prevent inhalation of aerosols .

- Storage : Lyophilize and store at -20°C under argon to prevent oxidation or hydrolysis .

Advanced Question: How can researchers address poor solubility of this peptide in aqueous buffers?

Q. Methodological Answer :

- Solubilization agents : Test 0.1% TFA, 5% DMSO, or cyclodextrins. Avoid organic solvents if bioactivity assays require aqueous conditions .

- Sequence modification : Introduce charged residues (e.g., glutamic acid) at terminal positions without altering core functional groups .

- Buffer optimization : Screen phosphate, Tris, or HEPES buffers (pH 6.0–8.0) to identify optimal solubility conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.